1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine
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Overview
Description
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring substituted with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable scaffold for various applications.
Preparation Methods
One common synthetic route involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by cyclocondensation reactions to introduce the desired substituents . Industrial production methods may employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction efficiency .
Scientific Research Applications
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates: These compounds share the pyrazolo[1,5-a]pyrazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but differ in the nature of the heteroatoms and substituents, affecting their photophysical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a versatile scaffold for various applications.
Properties
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4/c1-9-8-11-12(17-4-7-20(11)18-9)19-5-2-10(3-6-19)13(14,15)16/h4,7-8,10H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEZHAIRMODBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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